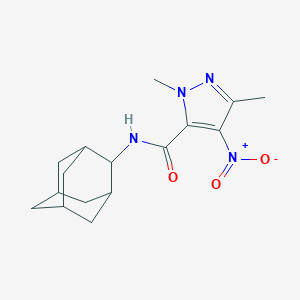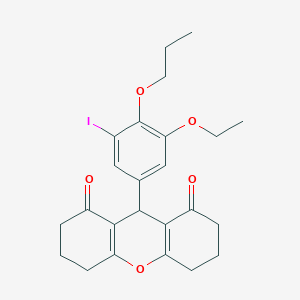
N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a nitro group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further functionalized to introduce the nitro and pyrazole groups under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective nitration, and controlled pyrazole formation are employed to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various catalysts for facilitating the reactions. Conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the adamantane moiety .
Applications De Recherche Scientifique
N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance lipophilicity, allowing the compound to interact with lipid membranes and potentially disrupt cellular processes. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-aminoadamantane: Known for its antiviral properties.
2-adamantyl-5-nitroimidazole: Used in medicinal chemistry for its antimicrobial activity.
N-(2-adamantyl)hexamethyleneimine: Investigated for its dopaminergic activity.
Uniqueness
N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its adamantane, nitro, and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C16H22N4O3 |
|---|---|
Poids moléculaire |
318.37g/mol |
Nom IUPAC |
N-(2-adamantyl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C16H22N4O3/c1-8-14(20(22)23)15(19(2)18-8)16(21)17-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13H,3-7H2,1-2H3,(H,17,21) |
Clé InChI |
MNFJEDBOULNRAK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2C3CC4CC(C3)CC2C4)C |
SMILES canonique |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2C3CC4CC(C3)CC2C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B451994.png)

![N-[1-(4-ethylphenyl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B451996.png)


![2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B452002.png)
![3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452003.png)

![6-Bromo-2-(4-tert-butylphenyl)-4-[(2,6-dimethylmorpholin-4-yl)carbonyl]quinoline](/img/structure/B452008.png)

![5-(2-bromo-5-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B452011.png)
![6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE](/img/structure/B452014.png)
![1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B452016.png)
![N-[1-(1-adamantyl)propyl]cyclohexanecarboxamide](/img/structure/B452017.png)
